5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride
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Overview
Description
5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyethyl group, and a diphenylpent-3-yn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may involve the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds . Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride include other benzyl-substituted amino alcohols and diphenylpent-3-yn-1-ol derivatives .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2.ClH/c28-21-20-27(22-23-12-4-1-5-13-23)19-11-10-18-26(29,24-14-6-2-7-15-24)25-16-8-3-9-17-25;/h1-9,12-17,28-29H,18-22H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYCBCXVCNYLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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